molecular formula C20H24N4O B14431098 1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole CAS No. 81822-79-9

1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole

Cat. No.: B14431098
CAS No.: 81822-79-9
M. Wt: 336.4 g/mol
InChI Key: NDOXXNRGRVISHK-UHFFFAOYSA-N
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Description

1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound features a cyclohexyl group, a naphthyl ether moiety, and a tetrazole ring, making it a unique and complex molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the tetrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones, while reduction could produce cyclohexylamines.

Scientific Research Applications

1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors. The naphthyl ether moiety may contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole is unique due to its combination of a cyclohexyl group, a naphthyl ether moiety, and a tetrazole ring. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

81822-79-9

Molecular Formula

C20H24N4O

Molecular Weight

336.4 g/mol

IUPAC Name

1-cyclohexyl-5-(3-naphthalen-2-yloxypropyl)tetrazole

InChI

InChI=1S/C20H24N4O/c1-2-9-18(10-3-1)24-20(21-22-23-24)11-6-14-25-19-13-12-16-7-4-5-8-17(16)15-19/h4-5,7-8,12-13,15,18H,1-3,6,9-11,14H2

InChI Key

NDOXXNRGRVISHK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CCCOC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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